molecular formula C14H12O2S B13326082 3-(3-Methylphenyl)-2-thien-2-ylacrylic acid

3-(3-Methylphenyl)-2-thien-2-ylacrylic acid

Cat. No.: B13326082
M. Wt: 244.31 g/mol
InChI Key: GYILLEGDYCMKQG-FMIVXFBMSA-N
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Description

3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid: is an organic compound that features a combination of aromatic and heteroaromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid typically involves the reaction of 3-methylbenzaldehyde with thiophene-2-carboxaldehyde in the presence of a base, followed by an aldol condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitrating agents, sulfonating agents, various solvents, and catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: 3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be utilized in the development of new materials and compounds.

Biology: In biological research, this compound may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine: The compound’s potential medicinal properties are explored for drug development. Its derivatives may serve as lead compounds for the design of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, 3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

  • 3-(4-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid
  • 3-(3-methylphenyl)-2-(furan-2-yl)prop-2-enoic acid
  • 3-(3-methylphenyl)-2-(pyridin-2-yl)prop-2-enoic acid

Comparison: Compared to its similar compounds, 3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid is unique due to the presence of both a methyl-substituted phenyl ring and a thiophene ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The presence of the thiophene ring, in particular, can enhance the compound’s stability and potential biological activity compared to its furan or pyridine analogs.

Properties

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

(Z)-3-(3-methylphenyl)-2-thiophen-2-ylprop-2-enoic acid

InChI

InChI=1S/C14H12O2S/c1-10-4-2-5-11(8-10)9-12(14(15)16)13-6-3-7-17-13/h2-9H,1H3,(H,15,16)/b12-9+

InChI Key

GYILLEGDYCMKQG-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(\C2=CC=CS2)/C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C=C(C2=CC=CS2)C(=O)O

Origin of Product

United States

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